Due to its unique structure containing both fluorine atoms and amine groups, (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane might be useful for modifying surfaces. The combination of hydrophobic (water-repelling) fluorinated chains and hydrophilic (water-attracting) amine groups could allow for the creation of surfaces with specific wettability properties. This could be relevant for research in areas like:
The presence of reactive amine groups makes (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane a potential candidate for various organic reactions. Its specific applications in this field are yet to be explored in detail, but it could be used as a:
The combination of fluorinated and amine groups in (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane suggests potential applications in material science. It could be used for:
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a specialized silane compound characterized by its unique chemical structure that includes a heptadecafluoroalkyl group and three dimethylamino functional groups. Its molecular formula is , and it has a molecular weight of approximately 610.38 g/mol . The compound is notable for its hydrophobic properties, primarily due to the presence of the fluorinated alkyl chain, which enhances its ability to repel water and other polar substances.
The physical properties of this silane include a boiling point of 103-106 °C at 3 mmHg and a density of 1.407 g/mL at 25 °C . It is typically used in applications requiring surface modification to impart hydrophobic characteristics.
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane exhibits reactivity with moisture and protic solvents, leading to hydrolysis reactions that can produce silanol groups. This hydrolysis is crucial for its application in creating hydrophobic coatings when combined with polydimethoxysiloxane . The reactions typically involve the cleavage of Si–N or Si–C bonds, resulting in the formation of siloxane networks that enhance surface properties.
While specific biological activity data for (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is limited, compounds with similar structures often exhibit low toxicity due to their high degree of fluorination. Fluorinated compounds can interact with biological systems but are generally considered inert in terms of biological reactivity. Further studies are necessary to fully understand any potential bioactivity or environmental impact.
The synthesis of (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves several steps:
This compound finds applications in various fields:
Interaction studies involving (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane focus on its efficacy in modifying surface properties. These studies often assess how well the compound can reduce surface energy and improve water repellency compared to other silanes. The interactions are typically characterized through contact angle measurements and surface energy analysis.
Several compounds share structural similarities with (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Perfluorooctylethyl triethoxysilane | Used for hydrophobic coatings; lower molecular weight | |
(1H,1H,2H,2H-Perfluorodecyl)triethoxysilane | Similar fluorinated structure; used in similar applications | |
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heptadecafluorodecyl)silane | Directly comparable; focuses on long-chain fluorinated alkyl groups |
The uniqueness of (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane lies in its combination of a highly fluorinated alkyl chain with multiple dimethylamino groups. This configuration enhances both hydrophobicity and compatibility with various substrates compared to other similar compounds.